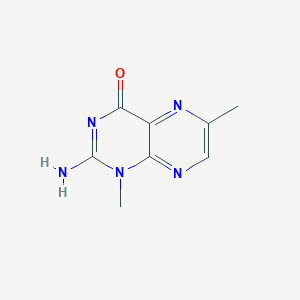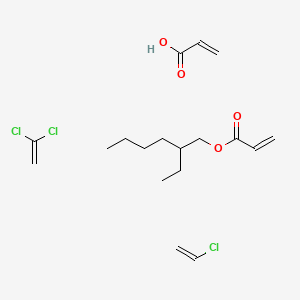
lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium atom bonded to a carboxamide group, which is further substituted with N,N-diethyl and 3-methoxybenzene-2-ide groups. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the lithiation of N,N-diethyl-3-methoxybenzene-2-ide, followed by the introduction of the carboxamide group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key factors include the selection of appropriate solvents, catalysts, and purification techniques to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development, with studies exploring its potential therapeutic effects and pharmacokinetics.
Industry: In industrial applications, the compound is utilized in the production of advanced materials, such as polymers and specialty chemicals, due to its reactivity and functional versatility.
Mechanism of Action
The mechanism of action of lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These actions are mediated through its binding to target proteins, influencing their structure and function, and ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide include other organolithium reagents and carboxamide derivatives, such as:
- Lithium diisopropylamide (LDA)
- Lithium bis(trimethylsilyl)amide (LiHMDS)
- N,N-diethyl-2-methoxybenzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-methoxybenzene-2-ide group. This unique structure imparts distinct reactivity and functional properties, making it particularly valuable for certain synthetic and research applications.
Properties
CAS No. |
62924-95-2 |
|---|---|
Molecular Formula |
C12H16LiNO2 |
Molecular Weight |
213.2 g/mol |
IUPAC Name |
lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide |
InChI |
InChI=1S/C12H16NO2.Li/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3;/h6-8H,4-5H2,1-3H3;/q-1;+1 |
InChI Key |
NDXWARKKEMJLSK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCN(CC)C(=O)C1=[C-]C(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


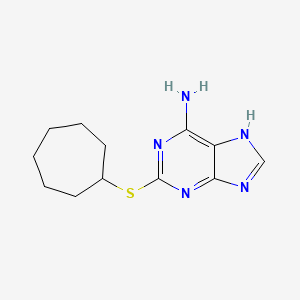
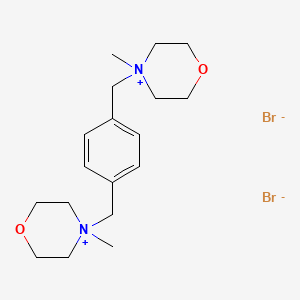
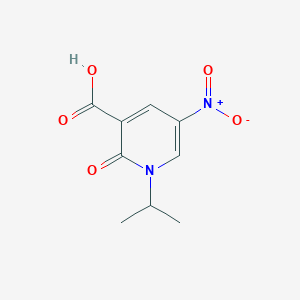
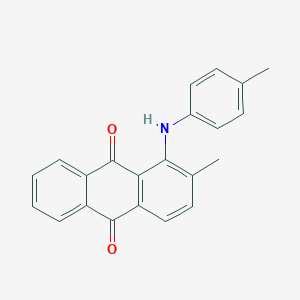
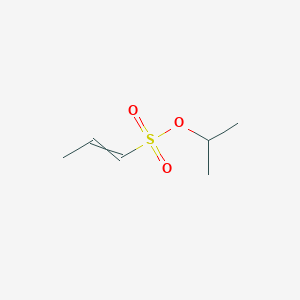
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
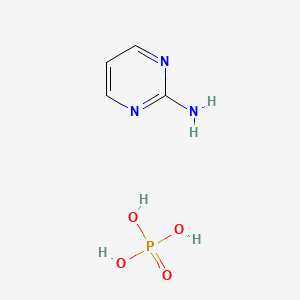
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
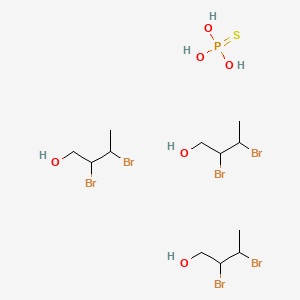
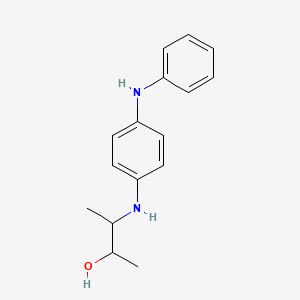
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
